tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of therapeutic agents targeting various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving diethylamine and appropriate aldehyde or ketone precursors under acidic or basic conditions.
Attachment to Piperidine: The pyrimidine derivative is then coupled with a piperidine ring. This step often involves nucleophilic substitution reactions where the pyrimidine nitrogen attacks an electrophilic carbon on the piperidine ring.
tert-Butyl Protection: The final step involves the introduction of the tert-butyl group to protect the carboxylate functionality. This is typically achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can inhibit or modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in PROTAC development.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperidine derivative with different substituents.
1-(tert-Butyl) 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate: Features a methoxy group on the pyridine ring.
Uniqueness
What sets tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in binding to certain biological targets, offering potential advantages in drug design and development.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
tert-butyl 4-[[6-(diethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O2/c1-6-22(7-2)16-12-15(19-13-20-16)21-14-8-10-23(11-9-14)17(24)25-18(3,4)5/h12-14H,6-11H2,1-5H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPRIUHUWPBVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)NC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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